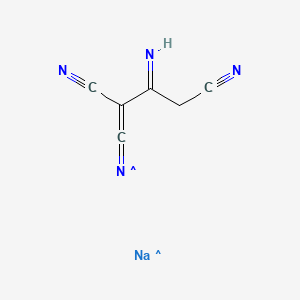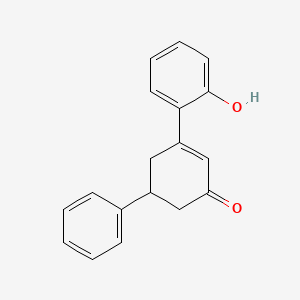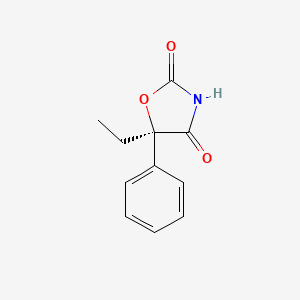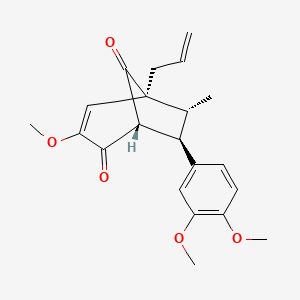
2,2'-((4-(4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as dithiarsolan and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of isobenzofuran derivatives with dithiarsolan reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and applications.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives with distinct properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound .
Scientific Research Applications
2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth has diverse applications in scientific research, including:
Biology: Investigated for its potential as a biological probe due to its unique structure and reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways in diseases.
Mechanism of Action
The mechanism of action of 2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth involves its interaction with molecular targets through its functional groups. The dithiarsolan groups can form strong bonds with metal ions, making it useful in coordination chemistry. The dihydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one: A fluorinated derivative with similar structural features but different reactivity and applications.
Carbohydrate-conjugated 4-(1,3,2-dithiarsolan-2-yl)aniline: Another compound with dithiarsolan groups, used in different biological applications.
Uniqueness
2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1030832-04-2 |
|---|---|
Molecular Formula |
C41H37As2N3O13S4 |
Molecular Weight |
1057.838 |
IUPAC Name |
2-[4-[[4/',5/'-bis(1,3,2-dithiarsolan-2-yl)-3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid |
InChI |
InChI=1S/C41H37As2N3O13S4/c47-29-7-4-26-37(35(29)42-60-13-14-61-42)58-38-27(5-8-30(48)36(38)43-62-15-16-63-43)41(26)25-3-1-22(17-24(25)40(55)59-41)39(54)44-23-2-6-28(46(19-33(50)51)20-34(52)53)31(18-23)57-21-32(49)45-9-11-56-12-10-45/h1-8,17-18,47-48H,9-16,19-21H2,(H,44,54)(H,50,51)(H,52,53) |
InChI Key |
RKKOPVHBBFVUEQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)C5(C6=C(C(=C(C=C6)O)[As]7SCCS7)OC8=C5C=CC(=C8[As]9SCCS9)O)OC4=O)N(CC(=O)O)CC(=O)O |
Synonyms |
CaG FlAsH-EDT2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)
![2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide](/img/structure/B569243.png)

![N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide](/img/structure/B569253.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B569255.png)
